Wulfenioidin F
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Overview
Description
Wulfenioidin F is a diterpenoid compound isolated from the whole plant of Orthosiphon wulfenioides. It exhibits significant anti-Zika virus activity, making it a promising candidate for antiviral drug development . The compound has a molecular formula of C21H28O3 and is characterized by its tricyclic structure, which includes a benzene ring and a hydroxyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Wulfenioidin F involves a multi-step process. The synthesis begins with the preparation of two key fragments: 6-(2-bromo-6-methylphenyl)-6-methoxy-2-methylhexan-2-ol and 5-(propan-2-yl)-3-(I^5-diazynylidene)-3,4-dihydro-2H-pyran-2,4-dione . These fragments undergo a convergent coupling to form an eight-carbon ring. An intermolecular Diels-Alder reaction then combines the benzyne and pyrone together, forming the final product .
Industrial Production Methods
Currently, there are no established industrial production methods for this compound. The compound is primarily obtained through extraction from Orthosiphon wulfenioides .
Chemical Reactions Analysis
Types of Reactions
Wulfenioidin F undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The double bonds in the benzene ring can be reduced to form a cyclohexane ring.
Substitution: The bromine atom in the 6-(2-bromo-6-methylphenyl) fragment can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products Formed
Oxidation: Formation of a ketone.
Reduction: Formation of a cyclohexane ring.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Wulfenioidin F has several scientific research applications:
Chemistry: Used as a model compound for studying complex synthetic routes and reaction mechanisms.
Biology: Investigated for its antiviral properties, particularly against the Zika virus
Industry: Potential use in the development of antiviral coatings and materials.
Mechanism of Action
Wulfenioidin F exerts its antiviral effects by inhibiting the replication of the Zika virus. It interferes with the expression of the Zika virus envelope protein, thereby preventing the virus from replicating and spreading . The molecular targets include the viral RNA and the envelope protein, which are crucial for the virus’s life cycle .
Comparison with Similar Compounds
Similar Compounds
Wulfenioidin L: Another diterpenoid isolated from Orthosiphon wulfenioides, also exhibits anti-Zika virus activity.
Wulfenioidin H: Similar in structure and function to Wulfenioidin F, but with different pharmacokinetic properties.
Uniqueness
This compound is unique due to its specific tricyclic structure and its potent antiviral activity against the Zika virus. Compared to other similar compounds, this compound has shown higher efficacy in inhibiting viral replication and lower cytotoxicity towards host cells .
Properties
Molecular Formula |
C21H28O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(14R)-14-methoxy-2,11,11-trimethyl-7-propan-2-yl-10-oxatricyclo[7.5.1.05,15]pentadeca-1,3,5,7,9(15)-pentaen-8-ol |
InChI |
InChI=1S/C21H28O3/c1-12(2)15-11-14-8-7-13(3)17-16(23-6)9-10-21(4,5)24-20(18(14)17)19(15)22/h7-8,11-12,16,22H,9-10H2,1-6H3/t16-/m1/s1 |
InChI Key |
DKIPMDSQJOTGML-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=C2[C@@H](CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C)OC |
Canonical SMILES |
CC1=C2C(CCC(OC3=C2C(=CC(=C3O)C(C)C)C=C1)(C)C)OC |
Origin of Product |
United States |
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